molecular formula C19H15ClN2O5S2 B2851700 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 898414-58-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B2851700
M. Wt: 450.91
InChI Key: DWYQGQSNPNEHFK-UHFFFAOYSA-N
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Description

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a complex organic molecule. It contains several functional groups, including a benzodioxole, a thiazole, a sulfonyl group, and a propanamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, thiazole, sulfonyl, and propanamide groups would likely contribute to the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions, while the amide group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Anticonvulsant and Antiproliferative Agents

Research has demonstrated the synthesis and evaluation of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant and antiproliferative activities. Certain derivatives have shown protection against convulsions induced in models, highlighting their potential as anticonvulsant agents. Furthermore, some compounds exhibited significant cytotoxic activities against cancer cell lines, suggesting their utility as antiproliferative agents. This dual potential underscores the compound's versatility in pharmacological research for developing treatments for epilepsy and cancer (A. A. Farag et al., 2012; Sherif A F Rostom, 2006).

Alzheimer’s Disease Research

A series of derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in the pathology of Alzheimer's disease. The research aimed at identifying novel therapeutic agents, indicating the compound's relevance in the search for effective Alzheimer’s disease treatments (A. Rehman et al., 2018).

Anticancer Agents

The compound has also been investigated for its pro-apoptotic activities as potential anticancer agents. Specific derivatives synthesized from the chemical framework demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as effective therapeutic agents in the treatment of cancer. This research contributes to the ongoing efforts in discovering new anticancer compounds (Ö. Yılmaz et al., 2015).

Antimicrobial Activity

Additionally, the compound's derivatives have been explored for their antimicrobial activities. By synthesizing and testing various derivatives, researchers have identified compounds with significant antimicrobial efficacy against a range of bacterial and fungal pathogens. This line of investigation opens pathways for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (K. Vinaya et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications in fields such as medicine, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)8-7-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-11-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQGQSNPNEHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

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